molecular formula C10H14S B7907326 2-(3,4-Dimethylphenyl)ethane-1-thiol CAS No. 103440-42-2

2-(3,4-Dimethylphenyl)ethane-1-thiol

Cat. No.: B7907326
CAS No.: 103440-42-2
M. Wt: 166.29 g/mol
InChI Key: OBGKSNKRMZXRCT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with two methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)ethane-1-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzyl chloride and thiourea.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The thiourea reacts with the 3,4-dimethylbenzyl chloride to form the corresponding thiouronium salt.

    Hydrolysis: The thiouronium salt is then hydrolyzed using an acid, such as hydrochloric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-(3,4-Dimethylphenyl)ethanamine: Contains an amine group instead of a thiol group.

    2-(3,4-Dimethylphenyl)ethanoic acid: Features a carboxylic acid group instead of a thiol group.

Uniqueness

2-(3,4-Dimethylphenyl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with electrophiles and participation in redox reactions, making it valuable in various applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGKSNKRMZXRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305944
Record name 3,4-Dimethylbenzeneethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-42-2
Record name 3,4-Dimethylbenzeneethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103440-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylbenzeneethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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